

DA-1241: A Novel GPR119 Agonist for Cardiometabolic Diseases

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: DA-1241

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

DA-1241 is a novel, orally administered small-molecule agonist of the G protein-coupled receptor 119 (GPR119).[1] Emerging as a promising therapeutic candidate, **DA-1241** is under investigation for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) and type 2 diabetes (T2D).[2][3] Its mechanism of action involves a dual approach: enhancing the secretion of incretin hormones, such as glucagon-like peptide-1 (GLP-1), glucose-dependent insulintropic peptide (GIP), and peptide YY (PYY), and exerting direct beneficial effects on the liver.[2][4] Preclinical and clinical studies have demonstrated its potential to improve glycemic control, reduce liver inflammation and steatosis, and mitigate fibrosis.[5][6] This document provides a comprehensive technical overview of **DA-1241**, including its mechanism of action, data from key clinical and preclinical studies, and detailed experimental protocols.

Introduction to GPR119 and DA-1241

G protein-coupled receptor 119 (GPR119) is predominantly expressed in pancreatic β -cells and intestinal enteroendocrine L-cells and K-cells.[6] Its activation is coupled to the $G_{\alpha s}$ protein signaling pathway, leading to an increase in intracellular cyclic AMP (cAMP).[7] This signaling cascade promotes glucose-dependent insulin secretion from pancreatic β -cells and the release of GLP-1 and GIP from intestinal cells. These incretin hormones, in turn, enhance insulin secretion, suppress glucagon release, slow gastric emptying, and promote satiety, contributing to improved glucose homeostasis.[7]

DA-1241 is a potent and selective agonist for GPR119.[8] Its therapeutic potential has been evaluated in multiple preclinical models of MASH and T2D, where it has been shown to reduce hepatic steatosis, inflammation, and fibrosis, while also improving glucose control.[2]

Mechanism of Action

The therapeutic effects of **DA-1241** are mediated through a multi-faceted mechanism of action that includes both indirect effects via incretin release and direct effects on hepatic cellular pathways.

Incretin-Mediated Effects

Activation of GPR119 in the gut by **DA-1241** stimulates the release of key incretin hormones:

- GLP-1 and GIP: These hormones potentiate glucose-dependent insulin secretion from pancreatic β -cells.
- PYY: This hormone is involved in reducing appetite and food intake.[2]

This indirect mechanism contributes significantly to the glucose-lowering effects of **DA-1241**.

Direct Hepatic Effects

DA-1241 also exerts direct effects on the liver, contributing to its hepatoprotective properties:

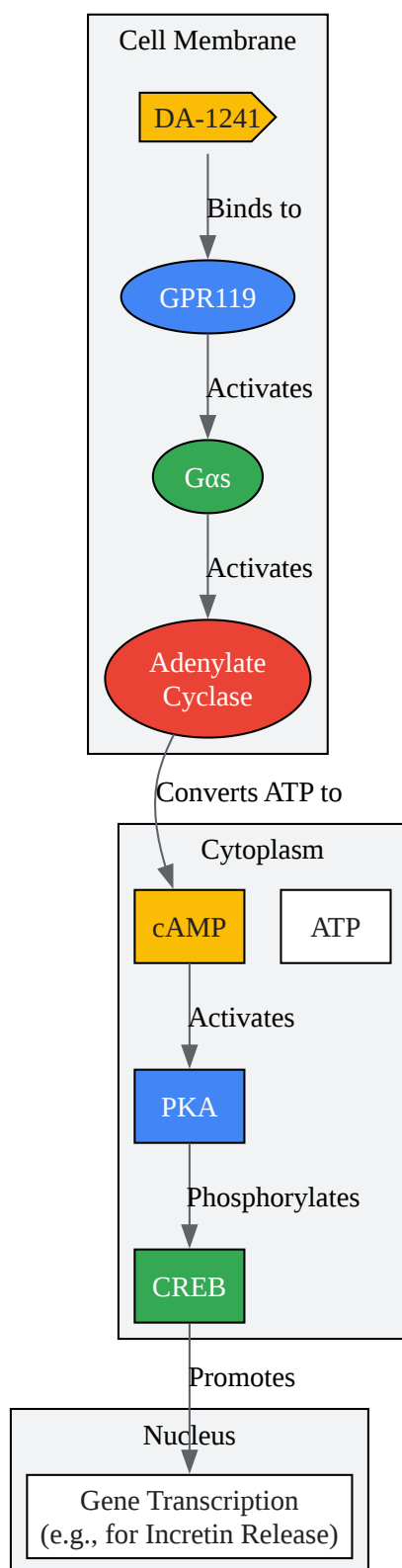
- Inhibition of NF κ B Signaling: **DA-1241** has been shown to alleviate hepatic inflammation by inhibiting the nuclear translocation of the NF κ B p65 subunit in hepatocytes and suppressing NF κ B activation in macrophages.[1][6] This leads to a reduction in the secretion of pro-inflammatory cytokines.[1]
- Upregulation of TFEB-Mediated Autophagy: **DA-1241** induces the nuclear translocation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy. [5][6][9] This enhanced autophagy promotes the clearance of accumulated lipids in hepatocytes, thereby reducing hepatic steatosis.[5][6]

The combined incretin-mediated and direct hepatic effects of **DA-1241** position it as a unique therapeutic candidate for complex metabolic diseases like MASH.

Signaling Pathways

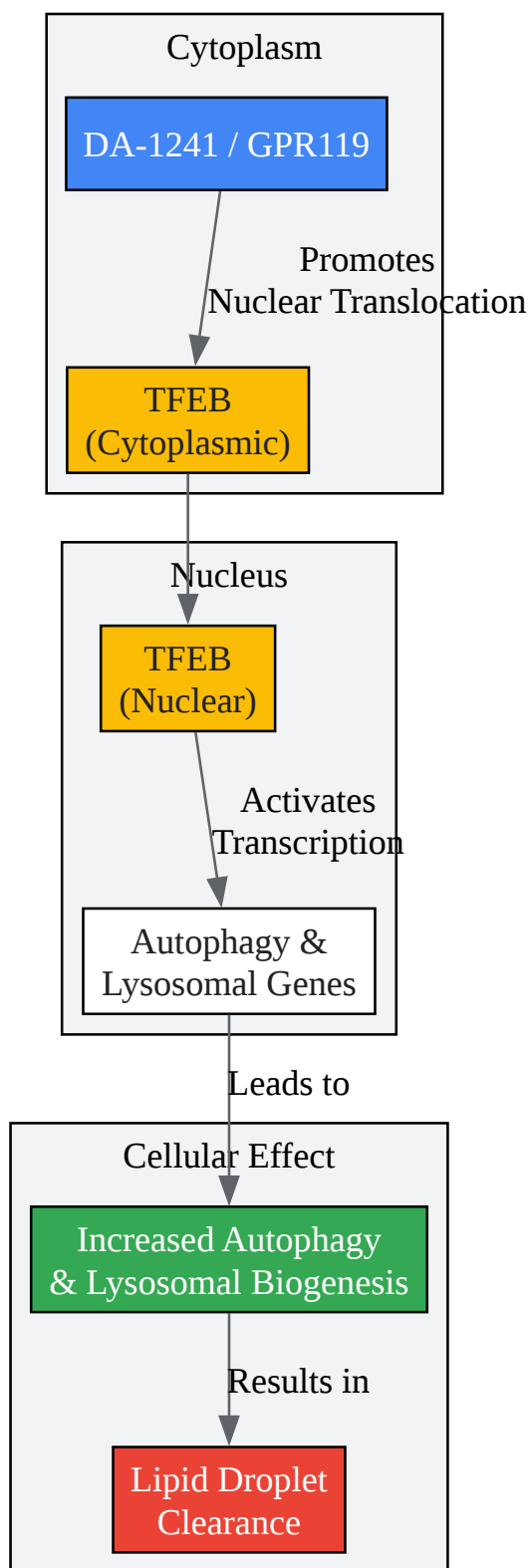
The signaling cascades initiated by **DA-1241** are central to its therapeutic effects.

GPR119 Signaling Pathway



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TFEB-Mediated Autophagy Pathway



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Clinical Data

A Phase 2a clinical trial evaluated the efficacy and safety of **DA-1241** in patients with presumed MASH.[10][11] The trial consisted of two parts: Part 1 assessed **DA-1241** as a monotherapy (50 mg and 100 mg) versus placebo, and Part 2 evaluated **DA-1241** (100 mg) in combination with sitagliptin (100 mg) versus placebo.[10][11] The treatment duration was 16 weeks.[10]

Quantitative Efficacy Data

Endpoint	DA-1241 100mg vs. Placebo (16 weeks)	DA-1241 100mg + Sitagliptin 100mg vs. Placebo (16 weeks)
Change in ALT	Near statistically significant reduction (p=0.0506)[4]	-
Change in HbA1c	Statistically significant reduction (p=0.0179)	Statistically significant reduction (p=0.0050)
Change in CAP Score	Statistically significant improvement[10]	Significant improvement[10]
Change in FAST Score	-	Statistically significant reduction (p=0.0416)
Normalization of ALT	DA-1241 50mg showed a statistically significant improvement with an odds ratio of 10.500 (p=0.0487)[10]	-

ALT: Alanine Transaminase; HbA1c: Hemoglobin A1c; CAP: Controlled Attenuation Parameter; FAST: FibroScan-AST Score.

Safety and Tolerability

DA-1241 was well-tolerated in the Phase 2a trial, with most adverse events being mild and no drug-related serious adverse events reported in the treatment groups.[4]

Preclinical Data

Numerous preclinical studies in various animal models of MASH and T2D have supported the therapeutic potential of **DA-1241**.

Key Findings from Preclinical Studies

Model	Key Findings
High-Fat Diet (HFD)-fed Mice	- Improved glucose tolerance and insulin sensitivity[6][12] - Reduced hepatic triglyceride levels and NAFLD activity score[6][12] - Decreased liver enzyme activity[6]
Gubra Amylin NASH (GAN) Diet-fed Mice	- Additive hepatoprotective effects when combined with an FGF21 analogue[2]
MS-MASH and Ob-MASH Mice	- Attenuated MASH progression and alleviated MASH phenotypes[6]
DIO-MASH Mice	- Significantly reduced biochemical markers of steatosis, inflammation, and fibrosis in the liver[6]

Experimental Protocols

Phase 2a Clinical Trial in Presumed MASH Patients

- Study Design: A 16-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[11]
- Participants: 109 subjects with presumed MASH and qualifying baseline Alanine Transaminase (ALT) and imaging analysis.[8][13]
- Intervention:
 - Part 1: Placebo, **DA-1241** 50 mg, or **DA-1241** 100 mg (1:2:1 ratio) once daily for 16 weeks.[8][11]
 - Part 2: Placebo or **DA-1241** 100 mg with sitagliptin 100 mg (1:2 ratio) once daily for 16 weeks.[8][11]

- Primary Endpoint: Change from baseline in ALT after 16 weeks of treatment.[11]
- Secondary Endpoints: Proportion of patients achieving normalized ALT levels, and changes in cholesterol, LDL-C, HDL-C, triglycerides, and free fatty acids.[11]

Preclinical Study in High-Fat Diet (HFD)-fed Mice

- Animal Model: C57BL/6J mice fed a high-fat diet (60% kcal from fat) for 9 weeks to induce hyperglycemia and features of NAFLD.[5][12]
- Intervention: Following the induction period, mice were treated with **DA-1241** (100 mg/kg/day) or vehicle for 4-12 weeks while continuing the HFD.[1][5]
- Assessments:
 - Metabolic Parameters: Oral/intraperitoneal glucose tolerance tests, insulin tolerance tests, serum insulin, and GLP-1 levels.[1][12]
 - Hepatic Analysis: Liver histology (H&E staining), hepatic triglyceride content, and expression of gluconeogenic enzymes (G6Pase, PEPCK).[1][12]
 - Autophagy Analysis: Western blot for LC3 and p62, and analysis of autophagic flux using mRFP-GFP-LC3 transfection in HepG2 cells.[1][12]

In Vitro NFκB Signaling Assay

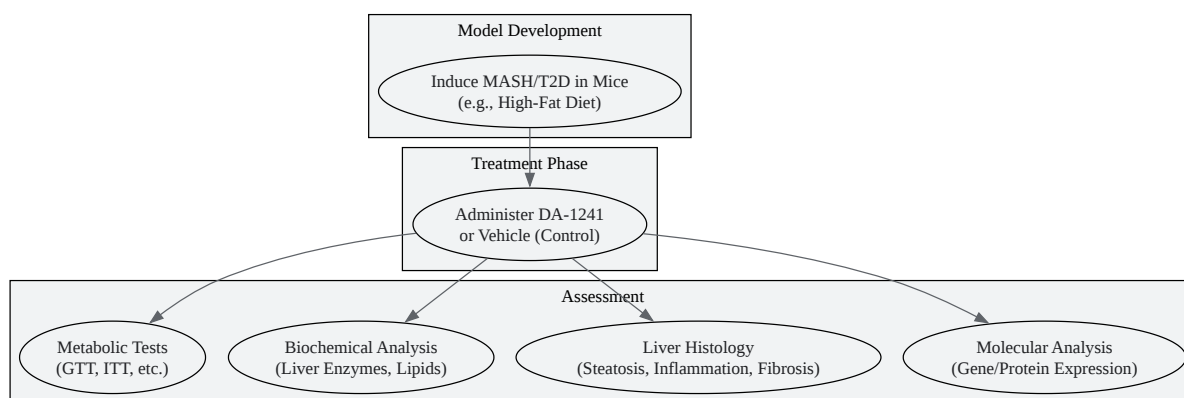
- Cell Lines: HepG2 (human hepatocyte) and THP-1 (human monocyte) cells.[6]
- Methodology: Changes in NFκB signaling were determined to understand the mode of action of **DA-1241**'s anti-inflammatory effects.[6]

In Vitro TFEB-Mediated Autophagy Assay

- Cell Lines: Human Hep3B and mouse AML12 liver cell lines.[5]
- Methodology: Cells were treated with **DA-1241**. Western blotting was used to assess the expression of LC3-II and p62 (autophagy markers) and the nuclear translocation of TFEB.[5] Lysosomal activity was evaluated using LysoTracker staining and DQ-Red BSA assay.[5]

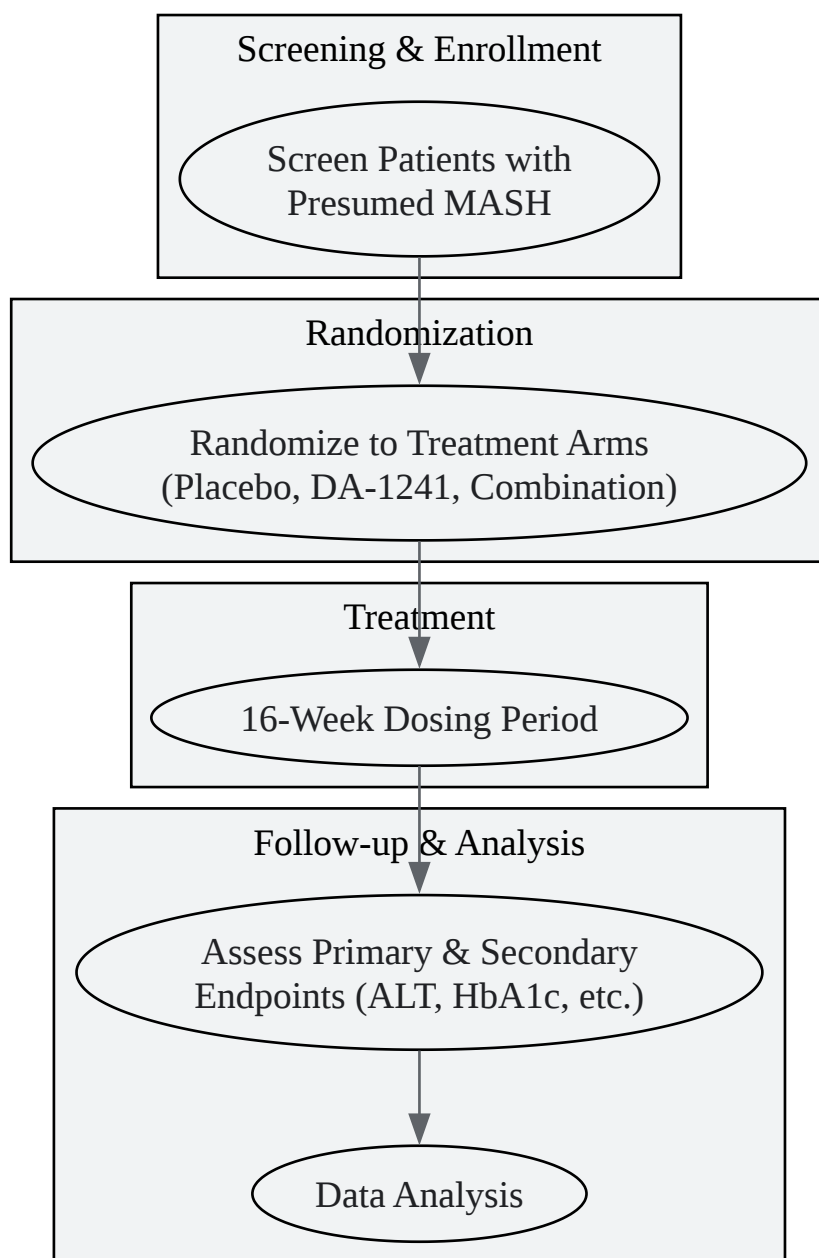
Experimental Workflows

Preclinical Evaluation Workflow



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Clinical Trial Workflow



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Conclusion

DA-1241 represents a novel and promising approach for the treatment of MASH and T2D. Its unique dual mechanism of action, combining incretin-based glucose control with direct hepatoprotective effects through anti-inflammatory and pro-autophagic pathways, addresses multiple facets of these complex metabolic diseases. The positive results from the Phase 2a clinical trial, demonstrating improvements in liver enzymes, glycemic control, and markers of

liver fat and fibrosis, coupled with a favorable safety profile, warrant further investigation in larger, pivotal studies. **DA-1241** holds the potential to become a valuable therapeutic option for a patient population with significant unmet medical needs.

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- To cite this document: BenchChem. [DA-1241: A Novel GPR119 Agonist for Cardiometabolic Diseases]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15605608#what-is-the-gpr119-agonist-da-1241\]](https://www.benchchem.com/product/b15605608#what-is-the-gpr119-agonist-da-1241)

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